molecular formula C2H3F2NaO4S B14117236 Sodium 2-hydroxy-1,1-difluoroethanesulfonate

Sodium 2-hydroxy-1,1-difluoroethanesulfonate

Cat. No.: B14117236
M. Wt: 184.10 g/mol
InChI Key: LZKVGVXWGQWLAI-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-1,1-difluoroethanesulfonate is a chemical compound with the molecular formula C₂H₃F₂NaO₄S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonate group, making it a versatile reagent in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-1,1-difluoroethanesulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the hydroxyl and sulfonate groups.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles that attack the electrophilic carbon atom bonded to the fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction Reactions: Reducing agents like sodium borohydride can reduce the sulfonate group to a sulfinate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethane derivatives, while oxidation and reduction reactions can produce carbonyl and sulfinate compounds, respectively .

Scientific Research Applications

Sodium 2-hydroxy-1,1-difluoroethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-1,1-difluoroethanesulfonate involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules and synthetic intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,1-difluoro-2-hydroxyethanesulfonate
  • 2-(Alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt

Uniqueness

Sodium 2-hydroxy-1,1-difluoroethanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in different fields .

Properties

Molecular Formula

C2H3F2NaO4S

Molecular Weight

184.10 g/mol

IUPAC Name

sodium;1,1-difluoro-2-hydroxyethanesulfonate

InChI

InChI=1S/C2H4F2O4S.Na/c3-2(4,1-5)9(6,7)8;/h5H,1H2,(H,6,7,8);/q;+1/p-1

InChI Key

LZKVGVXWGQWLAI-UHFFFAOYSA-M

Canonical SMILES

C(C(F)(F)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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